

physicochemical properties of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

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Compound of Interest

Compound Name:	3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
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An In-Depth Technical Guide to the Physicochemical Properties of **3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one**

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of **3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one** (CAS No: 545445-10-1), a key intermediate in modern pharmaceutical synthesis.^[1] Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the structural features, computed properties, and, most critically, the detailed experimental methodologies required for its empirical characterization. We delve into the causality behind protocol design for determining core properties such as solubility, pKa, lipophilicity, and solid-state structure. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a foundational framework for the integration of this molecule into drug discovery and development pipelines.

Introduction: The Significance of a Core Pharmaceutical Building Block

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry. Its primary role is as a sophisticated building block in the synthesis of complex therapeutic agents, most notably in the preparation of apixaban derivatives.^[1] Apixaban, a potent and selective Factor Xa inhibitor, relies on a precise molecular architecture for its anticoagulant activity. The subject molecule provides the core

piperidinone lactam structure, functionalized with geminal dichlorides that can serve as a synthetic handle, and an iodophenyl group amenable to cross-coupling reactions.

Understanding the physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).^[2] Properties such as solubility, crystal structure, and lipophilicity directly influence reaction kinetics, purification strategies, bioavailability, and metabolic fate.^{[3][4]} This guide provides the scientific rationale and actionable protocols for a thorough characterization of this vital intermediate.

Molecular Identity and Computed Properties

A foundational characterization begins with the molecule's basic structural and computed data, which provide an *in silico* baseline for subsequent experimental verification.

Property	Value	Source
IUPAC Name	3,3-dichloro-1-(4-iodophenyl)piperidin-2-one	PubChem ^[5]
CAS Number	545445-10-1	PubChem ^[5]
Molecular Formula	C ₁₁ H ₁₀ Cl ₂ INO	PubChem ^[5]
Molecular Weight	370.01 g/mol	PubChem ^[5]
Monoisotopic Mass	368.91842 Da	PubChem ^[5]
XLogP3 (Computed)	3.6	PubChem ^[5]
Polar Surface Area	20.3 Å ²	PubChem ^[5]

These computed values suggest a molecule with significant lipophilicity (XLogP3 of 3.6) and a relatively low polar surface area, hinting at potentially low aqueous solubility but good membrane permeability.^[3] The molecular weight is within the range typical for small-molecule drug intermediates.

Spectroscopic and Structural Characterization

Elucidating the precise structure and conformation of the molecule is paramount. The following techniques provide orthogonal data points for unambiguous identification and conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation in organic chemistry.

[6] For **3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one**, ^1H and ^{13}C NMR will confirm the connectivity of the carbon-hydrogen framework. The chemical shifts of the piperidinone ring protons, in particular, can provide insights into the ring's preferred conformation in solution. Given the gem-dichloro substitution at the C3 position, the typical splitting patterns will be altered, requiring careful analysis.

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard for many organic molecules, while DMSO-d_6 can be useful if solubility is a concern.
- Data Acquisition: Acquire ^1H , ^{13}C , and 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥ 400 MHz).
- Expected ^1H NMR Signals:
 - Aromatic Region (approx. 7.0-8.0 ppm): Two sets of doublets corresponding to the four protons on the para-substituted iodophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.
 - Piperidinone Ring (approx. 2.0-4.0 ppm): Multiplets corresponding to the three methylene groups (- CH_2 -). The protons at C4, C5, and C6 will show distinct chemical shifts and couplings that can be used to infer the chair conformation of the ring.
- Expected ^{13}C NMR Signals:
 - Signals for all 11 unique carbon atoms are expected, including the carbonyl carbon (C2, ~160-170 ppm), the dichlorinated carbon (C3, ~80-90 ppm), and carbons of the iodophenyl ring. The carbon bearing the iodine atom will show a characteristic shift due to the heavy atom effect.

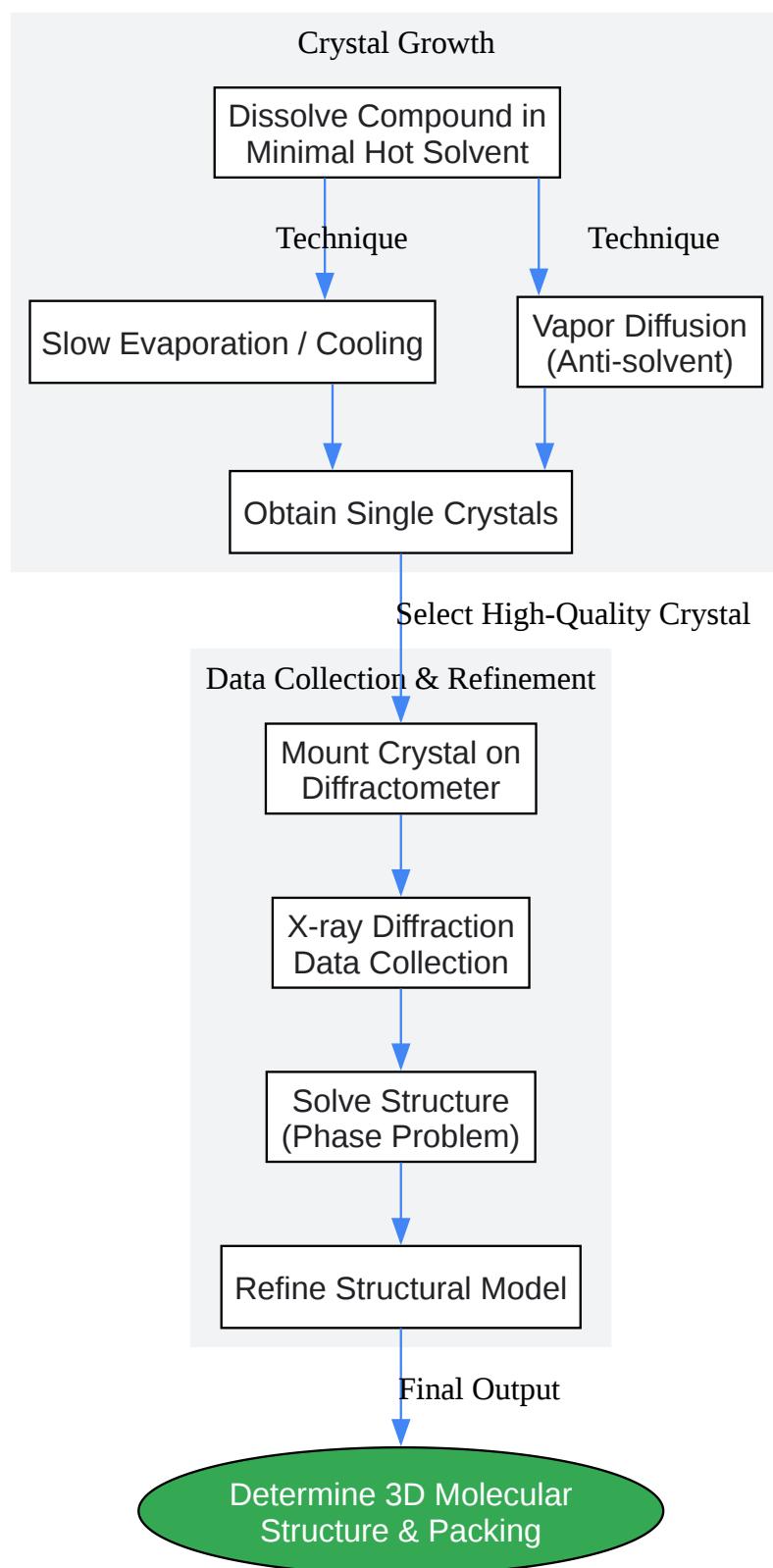
Mass Spectrometry (MS)

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.^{[7][8]} The unique isotopic pattern of chlorine ($^{35}\text{Cl}:\text{Cl} \approx 3:1$) and the presence of iodine (a monoisotopic element) will create a highly distinctive isotopic signature for the molecular ion, serving as a powerful diagnostic tool.^{[9][10]}

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Chromatography:** Inject the sample onto a liquid chromatography system (LC) with a C18 column to separate the analyte from any potential impurities.
- **Mass Analysis:** Analyze the eluent using an HRMS instrument (e.g., Orbitrap or TOF) in both positive and negative ionization modes.
- **Data Interpretation:**
 - Look for the molecular ion $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$.
 - Verify that the measured accurate mass is within 5 ppm of the theoretical mass calculated for $\text{C}_{11}\text{H}_{10}\text{Cl}_2\text{INO}$.^[9]
 - Confirm the characteristic isotopic pattern for a molecule containing two chlorine atoms.

X-ray Crystallography

Expertise & Experience: Single-crystal X-ray crystallography provides the definitive, unambiguous solid-state structure, including bond lengths, bond angles, and the conformation of the piperidinone ring.^[11] For piperidine derivatives, this technique can confirm whether the ring adopts a chair, boat, or twisted conformation.^[12] Obtaining high-quality single crystals is often the most challenging yet crucial step.^[11]

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Caption: Workflow for single-crystal X-ray analysis.

- Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane) and solvent mixtures to find a system where the compound has moderate solubility.[11]
- Crystal Growth: Employ techniques like slow evaporation of a saturated solution or vapor diffusion, where a less soluble "anti-solvent" is slowly introduced into the solution, to promote the formation of well-ordered single crystals.
- Data Collection and Refinement: Once a suitable crystal is obtained, it is mounted and analyzed using an X-ray diffractometer to determine its three-dimensional structure.[11] The piperidine ring is expected to adopt a stable chair conformation.[12]

Core Physicochemical Properties: Experimental Determination

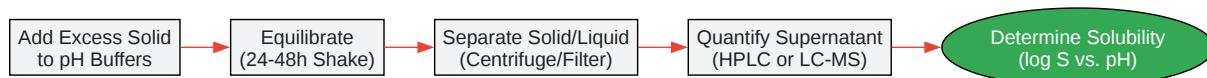
While spectroscopic methods confirm identity, the following properties dictate the molecule's behavior in chemical and biological systems.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a master variable in drug development, impacting everything from dissolution rate in formulation to oral bioavailability.[13] Given the predicted high lipophilicity ($XLogP3 = 3.6$), the intrinsic solubility is expected to be low. A robust method to determine this is crucial. The shake-flask method, while low-throughput, remains the gold standard for accuracy.

- Equilibration: Add an excess amount of the solid compound to a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). This is critical as ionizable groups can dramatically alter solubility with pH.[14]
- Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid sample loss or temperature changes.

- Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
- Data Analysis: Plot solubility (in log S) versus pH to generate a pH-solubility profile. The solubility in the pH region where the compound is entirely in its neutral form represents the intrinsic solubility (S_0).



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Caption: Experimental workflow for shake-flask solubility.

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the extent of ionization of a molecule at a given pH.[15] Although the primary amide in the piperidinone ring is generally considered very weakly acidic ($pKa > 14$) and non-ionizable under physiological conditions, it's crucial to confirm this experimentally. Potentiometric titration is a highly accurate method for this determination.[16]

- Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low.
- Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated electrode.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used to refine the pKa values by fitting the data to theoretical models.[16]

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[3] It

is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

- System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by shaking them together overnight and then allowing the phases to separate. This step is critical for thermodynamic consistency.
- Partitioning: Add a known amount of the compound to a vial containing a known volume of the pre-saturated n-octanol and PBS (pH 7.4).
- Equilibration: Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using HPLC-UV or LC-MS.
- Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} \left(\frac{[\text{Compound}]_{\text{octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

Conclusion

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is more than a simple precursor; it is a carefully designed molecular entity whose physical and chemical characteristics are integral to its function in pharmaceutical manufacturing. A thorough understanding and empirical determination of its physicochemical properties—from molecular structure and solubility to lipophilicity—are indispensable for any research or development program. The experimental frameworks provided in this guide offer a robust starting point for scientists to generate the high-quality, reproducible data needed to de-risk development and accelerate the journey from chemical intermediate to life-saving therapeutic.

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